molecular formula C17H13N3O2 B050598 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile CAS No. 120627-50-1

2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile

Cat. No.: B050598
CAS No.: 120627-50-1
M. Wt: 291.3 g/mol
InChI Key: NXNXQRLLOROGPU-UHFFFAOYSA-N
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Description

2-(1-Benzyl-5-nitro-1H-indol-4-yl)acetonitrile is a synthetically versatile chemical building block with significant interest in medicinal chemistry and drug discovery. This compound features a multi-substituted indole scaffold, a structure prevalent in numerous biologically active molecules. The molecular framework consists of a 1-benzyl group, a 5-nitro substituent, and a critical acetonitrile moiety at the 4-position, which serves as a key functional handle for further chemical transformations. Research Applications and Value: Medicinal Chemistry Scaffold: The indole nucleus is a privileged structure in pharmaceutical development. The specific substitution pattern on this indole derivative makes it a valuable precursor for generating novel compounds targeting various disease pathways. Research indicates that N-benzyl indole derivatives can be hybridized with other pharmacophores, such as thiosemicarbazones, to develop potent enzyme inhibitors . Versatile Synthetic Intermediate: The acetonitrile (-CH₂CN) group is a highly useful synthetic handle. It can be readily converted into other functional groups, including carboxylic acids, amines, and tetrazoles, allowing for significant molecular diversification. This enables researchers to rapidly build compound libraries for structure-activity relationship (SAR) studies from a single, common intermediate . Potential in Enzyme Inhibition: Structural analogs of this compound, particularly those incorporating the indole scaffold, have demonstrated potent inhibitory activity against enzymes like tyrosinase, which is a target in dermatological disorders and food science . Furthermore, N-substituted indole derivatives have been investigated as inhibitors of serine proteases like human neutrophil elastase (HNE), a target in inflammatory lung diseases . The presence of the nitrile group can contribute to binding interactions with enzyme active sites. Broader Therapeutic Potential: Indole derivatives are extensively researched for a wide spectrum of biological activities, including as anticancer, antimicrobial, antileishmanial, and antiviral agents . This compound serves as a foundational core for exploring such activities further. Handling and Storage: For research purposes only. Store in a cool, dry place, sealed under inert conditions to maintain stability and purity.

Properties

IUPAC Name

2-(1-benzyl-5-nitroindol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-10-8-14-15-9-11-19(12-13-4-2-1-3-5-13)16(15)6-7-17(14)20(21)22/h1-7,9,11H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNXQRLLOROGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of Indole

Nitration of indole typically occurs at position 5 due to the electron-rich pyrrole ring directing electrophilic substitution. Using a mixture of nitric acid and sulfuric acid at 0–5°C, 5-nitroindole is obtained in ~70% yield.

Reaction Conditions:

  • Nitrating agent: 70% HNO₃ in H₂SO₄ (1:1 v/v).

  • Temperature: 0–5°C.

  • Workup: Quenching with ice, neutralization with NaHCO₃, and extraction with ethyl acetate.

Alternative Routes via Halogenated Intermediates

For substrates requiring regioselective substitution, bromination or chlorination at position 4 precedes nitration. For example:

  • Bromination: N-Bromosuccinimide (NBS) in DMF at 0°C selectively brominates position 4 of 1-protected indoles.

  • Nitration: Subsequent nitration at position 5 using acetyl nitrate (AcONO₂) in acetic acid.

Protection of the Indole Nitrogen

Benzylation Strategies

The benzyl group is introduced via alkylation of the indole nitrogen using benzyl chloride (BnCl) under basic conditions:

Procedure:

  • Base: Sodium hydride (NaH) in THF.

  • Reagent: BnCl (1.2 equiv).

  • Conditions: 0°C to room temperature, 2–4 hours.

Example:
5-Nitroindole (1.0 g, 6.2 mmol) is dissolved in THF (20 mL) under nitrogen. NaH (60% in oil, 0.3 g, 7.5 mmol) is added, followed by BnCl (0.87 mL, 7.5 mmol). The mixture is stirred for 3 hours, quenched with water, and extracted with DCM to yield 1-benzyl-5-nitro-1H-indole (1.4 g, 85%).

Silyl Protection as an Intermediate Step

In some protocols, a triisopropylsilyl (TIPS) group is used temporarily to facilitate functionalization:

  • Silylation: TIPSCl (1.3 equiv) with NaH in THF at 0°C.

  • Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

Optimization and Challenges

Regioselectivity in Nitration and Halogenation

  • Nitro-group directing effects: The nitro group at position 5 deactivates the indole ring, necessitating elevated temperatures for subsequent halogenation.

  • Competing bromination sites: Without directing groups, bromination may occur at positions 3 or 6, requiring careful optimization of NBS stoichiometry.

Stability of the Acetonitrile Group

  • Acid sensitivity: The cyanomethyl group is prone to hydrolysis under strongly acidic conditions, mandating neutral workup.

  • Side reactions: Overheating during SNAr can lead to decarboxylation or polymerization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
SNAr with tert-butyl ester85–90High regioselectivity, mild conditionsRequires halogenated precursor
Palladium cyanation70–75Broad substrate toleranceCostly catalysts, longer reaction times
Direct alkylation60–65Single-step protocolLow yields for electron-deficient rings

Scalability and Industrial Feasibility

The SNAr route is preferred for large-scale synthesis due to:

  • Cost-effectiveness: K₃PO₄ and cyanoacetic acid esters are inexpensive.

  • Minimal purification: Simple acid-base workup suffices .

Chemical Reactions Analysis

2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas for reduction, strong acids for nitration, and various organic solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-5-nitroindol-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and indole ring also play a role in its activity by facilitating binding to specific receptors and enzymes.

Comparison with Similar Compounds

Ethyl 2-(5-Nitro-1H-indol-1-yl)acetate (CAS 226901-49-1)

Structural Similarities : Both compounds feature a 5-nitroindole core and an acetamide-derived side chain. The target compound replaces the ethyl ester group with a benzyl-acetonitrile moiety.
Key Differences :

  • Functional Group : The ester (-COOEt) in Ethyl 2-(5-nitro-1H-indol-1-yl)acetate contrasts with the nitrile (-CN) in the target compound, impacting polarity and reactivity.
  • Substituent Position: The benzyl group at N1 in the target compound introduces steric bulk compared to the simpler ethyl group in the analog.

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5d)

Synthesis : Prepared via nucleophilic substitution (K₂CO₃-mediated reaction of 2-chloroacetonitrile with a bromobenzimidazole precursor) with 48% yield .
Comparison :

  • Core Heterocycle : Benzimidazole vs. indole. The bromine substituent in 5d may enhance electrophilic reactivity compared to the nitro group in the target compound.
  • Spectroscopic Data : ¹H NMR of 5d shows aromatic protons at δ 7.87–7.42 and a singlet for the acetonitrile-linked CH₂ group (δ 5.26), similar to patterns expected for the target compound .

2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile

Structural Features : A benzothiophene core with methoxy and acetonitrile substituents.
Collision Cross-Section (CCS) Data : Predicted CCS values for adducts (e.g., [M+H]⁺: 138.6 Ų, [M+Na]⁺: 151.8 Ų) provide benchmarks for mass spectrometry characterization of acetonitrile-containing compounds .
Electronic Effects : The methoxy group in this compound is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound, which would influence HOMO/LUMO distributions and reactivity.

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate Derivatives

Computational Insights: DFT studies on similar coumarin-acetonitrile hybrids revealed non-planar molecular geometries and HOMO/LUMO distributions localized on aromatic rings. This suggests that the target compound’s indole core may similarly govern electronic properties . Synthetic Methods: Analogous acetonitrile derivatives were synthesized via rearrangement reactions, purified using TLC, and characterized via IR and NMR—methods applicable to the target compound’s synthesis .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Yield (%) Key Spectral Data (¹H NMR) Predicted CCS (Ų) [M+H]+ Reference
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate Indole 5-NO₂, 1-CH₂COOEt N/A Not provided N/A
2-(2-Bromo-1H-benzimidazol-1-yl)acetonitrile Benzimidazole 2-Br, 1-CH₂CN 48 δ 7.87–7.42 (aromatic), δ 5.26 (CH₂) N/A
2-(4-Methoxy-1-benzothiophen-5-yl)acetonitrile Benzothiophene 4-OCH₃, 5-CH₂CN N/A Not provided 138.6
Target Compound Indole 5-NO₂, 1-benzyl, 4-CH₂CN N/A Expected aromatic δ 7.5–8.5, CH₂ ~δ 5.0–5.5 ~140 (estimated)

Biological Activity

2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by an indole ring substituted with a benzyl group and a nitro group, suggests diverse mechanisms of action that warrant detailed investigation.

  • Molecular Formula : C17H13N3O2
  • Molecular Weight : 291.3 g/mol
  • IUPAC Name : 2-(1-benzyl-5-nitroindol-4-yl)acetonitrile
  • CAS Number : 120627-50-1

The biological activity of this compound may be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to an amino group, generating reactive intermediates that interact with cellular components.
  • Receptor Binding : The indole and benzyl moieties facilitate binding to specific receptors and enzymes, influencing various biochemical pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Research has shown that derivatives of indole compounds exhibit significant antimicrobial effects. For instance, in a study evaluating similar compounds, it was found that certain indole derivatives displayed potent activity against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus at concentrations as low as 0.22 μg/mm² . Although specific data for this compound is limited, its structural similarity suggests a potential for similar activity.

Anticancer Activity

In vivo studies have indicated that related indole compounds can suppress tumor growth significantly. For example, a related compound demonstrated 100% tumor growth suppression in ovarian cancer xenografts in nude mice . This suggests that this compound may also possess anticancer properties worth exploring.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameStructural FeaturesBiological Activity
1-BenzylindoleLacks nitro and acetonitrile groupsLimited antimicrobial properties
5-NitroindoleLacks benzyl and acetonitrile groupsModerate anticancer activity
Indole-3-acetonitrileContains acetonitrile but lacks benzyl and nitro groupsAntimicrobial activity observed

Case Study 1: Antimicrobial Screening

A series of synthesized indole derivatives were tested for antimicrobial efficacy. The results indicated that compounds with similar structural motifs to this compound showed promising results against multiple bacterial strains .

Case Study 2: Anticancer Efficacy

In a recent pharmacological characterization study, compounds structurally related to this compound exhibited significant inhibition of cancer cell proliferation in vitro. Further investigations are necessary to elucidate the exact pathways involved .

Q & A

Q. What are the common synthetic routes for 2-(1-benzyl-5-nitro-1H-indol-4-yl)acetonitrile, and what key reaction conditions influence yield?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Alkylation of indole derivatives : Using cesium carbonate (Cs₂CO₃) in acetonitrile under reflux conditions achieves ~76% yield .
  • Multi-step functionalization : Sodium carbonate (Na₂CO₃) in aqueous acetonitrile at room temperature is employed for intermediates, yielding ~49% .
    Key factors :
  • Catalyst selection (Cs₂CO₃ enhances nucleophilicity vs. Na₂CO₃ for milder conditions).
  • Solvent polarity (acetonitrile optimizes solubility of nitroaromatics).
  • Reaction monitoring via TLC (hexane:EtOAc 7:3) to terminate reactions at optimal conversion .

Q. How is the molecular structure of this compound confirmed experimentally?

Answer:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (mean C–C = 0.005 Å) and confirms nitrile positioning and indole ring geometry .
  • Spectroscopic validation :
    • ¹H/¹³C NMR : Benzyl CH₂ protons appear at δ 3.5–4.5 ppm; nitrile carbons at δ 120–125 ppm .
    • FT-IR : C≡N stretch ~2240 cm⁻¹ .
  • HPLC-MS : Verifies molecular weight (e.g., [M+H]⁺ = calculated m/z 320.12) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during the alkylation of the indole nitrogen?

Answer:

  • Base optimization : Bulky bases (e.g., KOtBu) in DMF at 0–5°C suppress O-alkylation by steric hindrance .
  • Reaction monitoring : TLC (hexane:EtOAc 7:3) at 30-minute intervals ensures controlled progression .
  • Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Q. How do researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound’s reactivity?

Answer:

  • Multi-technique validation :
    • DFT adjustments : Incorporate solvent parameters (e.g., polarizable continuum model for acetonitrile) to refine reactivity predictions .
    • Experimental kinetics : UV-Vis monitoring at λ 280 nm tracks reaction intermediates .
    • XPS analysis : Identifies oxidation states of nitro groups and benzyl substituents in intermediates .
  • Statistical analysis : Use χ² tests to quantify deviations between predicted and observed NMR shifts .

Q. What safety protocols are critical when handling the nitro group under high-temperature conditions?

Answer:

  • Thermal stability assessment : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>200°C) .
  • Reaction setup :
    • Dilute conditions (<0.5 M) in inert atmosphere (N₂/Ar) minimize explosion risks .
    • Redundant cooling systems (jacketed reactors) maintain temperatures below 150°C .
  • Emergency protocols : Quench with iced NaHCO₃ (0°C) to neutralize exothermic byproducts .

Q. What analytical strategies distinguish regioisomers in benzylation reactions of 5-nitroindole derivatives?

Answer:

  • 2D NMR (NOESY/HSQC) : Correlates spatial proximity of benzyl protons to indole C4 vs. C3 positions .
  • High-resolution mass spectrometry (HRMS) : Detects mass differences between regioisomers (e.g., Δm/z 0.02 accuracy) .
  • XRD crystallography : Resolves unambiguous spatial arrangements of nitro and benzyl groups .

Methodological Notes

  • Purification : Use flash chromatography with gradients (e.g., 10–40% EtOAc in hexane) for nitroaromatic compounds .
  • Safety documentation : Adhere to SDS guidelines for nitro compound storage (e.g., amber vials, -20°C, desiccated) .
  • Data interpretation : Cross-reference XRD, NMR, and IR datasets to validate structural assignments .

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